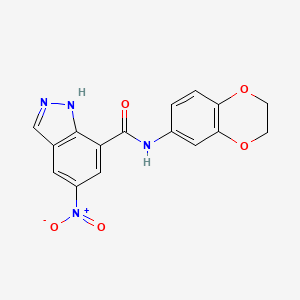
1,4-bis(3-methyl-2-pyridinyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-bis(3-methyl-2-pyridinyl)piperazine, also known as MPDP, is a chemical compound that belongs to the piperazine family. It is a psychoactive drug that has been used in scientific research to study its mechanism of action and its effects on the biochemical and physiological processes of the human body. MPDP has been found to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Mécanisme D'action
The mechanism of action of 1,4-bis(3-methyl-2-pyridinyl)piperazine is not fully understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor, which means that it increases the levels of these neurotransmitters in the brain by preventing their reuptake into the presynaptic neuron. This leads to an increase in the availability of dopamine and norepinephrine in the synaptic cleft, which enhances their neurotransmission and results in the observed effects on mood, motivation, and attention.
Biochemical and Physiological Effects:
1,4-bis(3-methyl-2-pyridinyl)piperazine has been shown to have a number of biochemical and physiological effects on the human body. It has been found to increase the levels of dopamine and norepinephrine in the brain, which enhances their neurotransmission and results in improved mood, motivation, and attention. 1,4-bis(3-methyl-2-pyridinyl)piperazine has also been found to increase heart rate and blood pressure, which are physiological responses to increased levels of neurotransmitters in the body.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1,4-bis(3-methyl-2-pyridinyl)piperazine in lab experiments include its ability to increase the levels of dopamine and norepinephrine in the brain, which makes it a useful tool for studying the effects of these neurotransmitters on the central nervous system. 1,4-bis(3-methyl-2-pyridinyl)piperazine is also relatively easy to synthesize and purify, which makes it readily available for use in research. However, the limitations of using 1,4-bis(3-methyl-2-pyridinyl)piperazine in lab experiments include its potential for abuse and its lack of selectivity for dopamine and norepinephrine transporters, which may lead to off-target effects.
Orientations Futures
There are several future directions for research on 1,4-bis(3-methyl-2-pyridinyl)piperazine. One area of interest is the development of more selective dopamine and norepinephrine reuptake inhibitors that have fewer off-target effects. Another area of interest is the investigation of the potential therapeutic applications of 1,4-bis(3-methyl-2-pyridinyl)piperazine in the treatment of various neurological and psychiatric disorders. Additionally, further research is needed to fully understand the mechanism of action of 1,4-bis(3-methyl-2-pyridinyl)piperazine and its effects on the biochemical and physiological processes of the human body.
Méthodes De Synthèse
The synthesis of 1,4-bis(3-methyl-2-pyridinyl)piperazine involves the reaction of 3-methyl-2-pyridinecarboxaldehyde with piperazine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
1,4-bis(3-methyl-2-pyridinyl)piperazine has been used in scientific research to study its effects on the central nervous system. It has been found to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders such as depression, anxiety, and schizophrenia. 1,4-bis(3-methyl-2-pyridinyl)piperazine has been shown to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that play a key role in regulating mood, motivation, and attention.
Propriétés
IUPAC Name |
1,4-bis(3-methylpyridin-2-yl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4/c1-13-5-3-7-17-15(13)19-9-11-20(12-10-19)16-14(2)6-4-8-18-16/h3-8H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQBZOVKUIUXEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)N2CCN(CC2)C3=C(C=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-4-methoxy-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B6073940.png)
![7-bromo-2-{[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one](/img/structure/B6073950.png)

![2-(2-{1-[(3,6,7-trimethyl-1-benzofuran-2-yl)carbonyl]-2-piperidinyl}ethyl)pyridine](/img/structure/B6073964.png)
![ethyl 2-anilino-5-[3-chloro-4-(2-ethoxy-2-oxoethoxy)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6073975.png)
![5-(3-fluorophenyl)-N-[1-(1,3-thiazol-2-yl)ethyl]-1,2,4-triazin-3-amine](/img/structure/B6073979.png)
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(3,4-dichlorophenyl)urea](/img/structure/B6073988.png)
![5-bromo-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B6073990.png)
![2-amino-7-[(pyridin-4-ylthio)acetyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6073993.png)
![4-{[2-(2,4-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-ethyl-2-piperazinone](/img/structure/B6074001.png)
![N-(2,4-dimethoxybenzyl)-3-{1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6074008.png)
![4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]benzamide](/img/structure/B6074015.png)
![2-[(1-sec-butyl-5-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N,N-diethylacetamide](/img/structure/B6074031.png)
